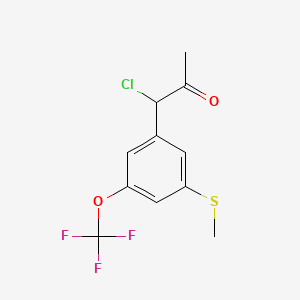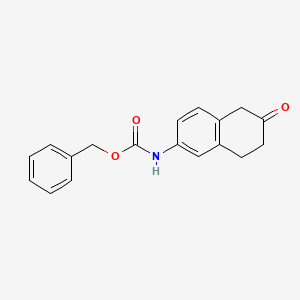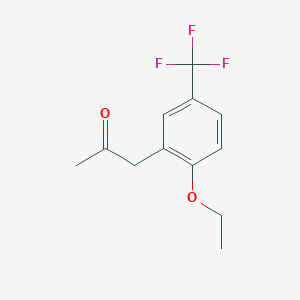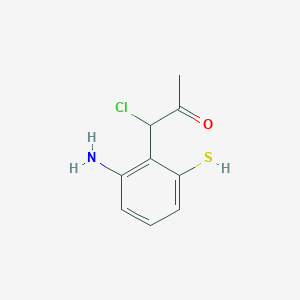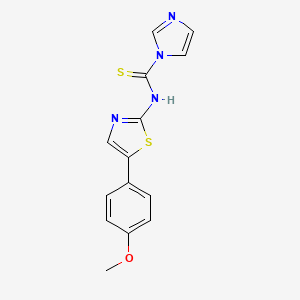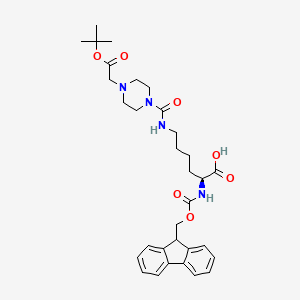
Fmoc-Lys{COPip(CH2COOtBu)}-OH
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Fmoc-Lys{COPip(CH2COOtBu)}-OH: is a synthetic compound used primarily in peptide synthesis. It is a derivative of lysine, an essential amino acid, and is protected by the fluorenylmethyloxycarbonyl (Fmoc) group. The compound is characterized by the presence of a piperazine ring and a tert-butyl ester group, which provide stability and facilitate its use in various chemical reactions .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-Lys{COPip(CH2COOtBu)}-OH involves multiple steps, starting with the protection of the lysine amino group using the Fmoc group. The piperazine ring is introduced through a coupling reaction, and the tert-butyl ester group is added to protect the carboxyl group. The reaction conditions typically involve the use of organic solvents, such as dimethylformamide (DMF), and reagents like diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) to facilitate the coupling reactions .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and high-performance liquid chromatography (HPLC) for purification. The compound is typically produced in a controlled environment to ensure high purity and consistency .
化学反应分析
Types of Reactions: Fmoc-Lys{COPip(CH2COOtBu)}-OH undergoes various chemical reactions, including:
Deprotection: Removal of the Fmoc group using a base such as piperidine.
Coupling Reactions: Formation of peptide bonds with other amino acids or peptides using coupling reagents like DIC and HOBt.
Hydrolysis: Cleavage of the tert-butyl ester group under acidic conditions to yield the free carboxyl group.
Common Reagents and Conditions:
Deprotection: Piperidine in DMF.
Coupling: DIC and HOBt in DMF.
Hydrolysis: Trifluoroacetic acid (TFA) in dichloromethane (DCM).
Major Products:
Deprotected Lysine Derivative: After removal of the Fmoc group.
Peptide Conjugates: Formed through coupling reactions with other amino acids.
Free Carboxyl Group: Obtained after hydrolysis of the tert-butyl ester.
科学研究应用
Chemistry: Fmoc-Lys{COPip(CH2COOtBu)}-OH is widely used in solid-phase peptide synthesis (SPPS) for the preparation of complex peptides and proteins. Its stability and ease of deprotection make it a valuable reagent in peptide chemistry .
Biology: In biological research, this compound is used to synthesize peptides that can be employed in studying protein-protein interactions, enzyme-substrate relationships, and receptor-ligand binding .
Medicine: this compound is utilized in the development of peptide-based therapeutics and diagnostic agents. It is particularly useful in the synthesis of peptides with specific biological activities .
Industry: In the pharmaceutical industry, this compound is used in the production of peptide drugs and as a building block for the synthesis of complex molecules .
作用机制
The mechanism of action of Fmoc-Lys{COPip(CH2COOtBu)}-OH is primarily related to its role in peptide synthesis. The Fmoc group protects the amino group of lysine, preventing unwanted side reactions during peptide bond formation. The piperazine ring and tert-butyl ester group provide additional stability and facilitate the selective deprotection and coupling reactions. The compound acts as a versatile building block, enabling the synthesis of peptides with high precision and efficiency .
相似化合物的比较
Fmoc-Lys(Boc)-OH: Another lysine derivative with a tert-butoxycarbonyl (Boc) protecting group instead of the piperazine ring.
Fmoc-Lys(Alloc)-OH: Contains an allyloxycarbonyl (Alloc) protecting group.
Fmoc-Lys(Mtt)-OH: Features a 4-methyltrityl (Mtt) protecting group.
Uniqueness: Fmoc-Lys{COPip(CH2COOtBu)}-OH is unique due to the presence of the piperazine ring and tert-butyl ester group, which provide enhanced stability and facilitate selective reactions. This makes it particularly useful in the synthesis of complex peptides and proteins .
属性
分子式 |
C32H42N4O7 |
|---|---|
分子量 |
594.7 g/mol |
IUPAC 名称 |
(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-6-[[4-[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]piperazine-1-carbonyl]amino]hexanoic acid |
InChI |
InChI=1S/C32H42N4O7/c1-32(2,3)43-28(37)20-35-16-18-36(19-17-35)30(40)33-15-9-8-14-27(29(38)39)34-31(41)42-21-26-24-12-6-4-10-22(24)23-11-5-7-13-25(23)26/h4-7,10-13,26-27H,8-9,14-21H2,1-3H3,(H,33,40)(H,34,41)(H,38,39)/t27-/m0/s1 |
InChI 键 |
ATFQVVLPSBPPPO-MHZLTWQESA-N |
手性 SMILES |
CC(C)(C)OC(=O)CN1CCN(CC1)C(=O)NCCCC[C@@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
规范 SMILES |
CC(C)(C)OC(=O)CN1CCN(CC1)C(=O)NCCCCC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


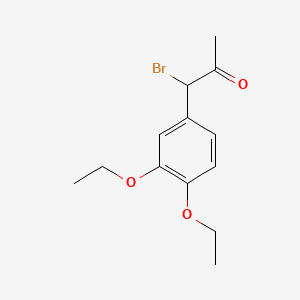
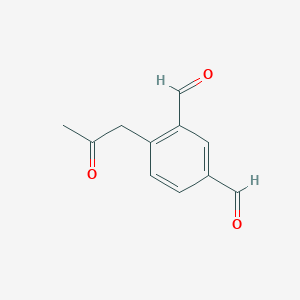

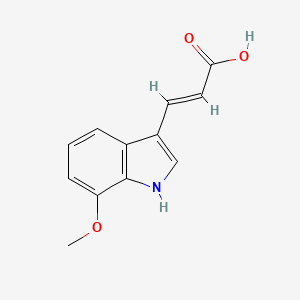

![6-(4-(Azetidin-3-yloxy)benzyl)-2-oxa-6-azaspiro[3.3]heptane](/img/structure/B14048537.png)
![7-Bromoimidazo[1,2-A]pyridin-5-amine](/img/structure/B14048542.png)
![[2,2'-Bifuran]-5,5'-diyldimethanamine](/img/structure/B14048548.png)
